Iothalamate sodium I 131

Übersicht

Beschreibung

Iothalamate sodium I 131 is a radiopharmaceutical agent used primarily to measure glomerular filtration rate (GFR), a critical parameter in assessing renal function. It consists of the iodinated contrast medium iothalamate labeled with iodine-131 (a gamma-emitting radioisotope). Upon intravenous administration, it is freely filtered by the glomeruli without significant tubular reabsorption or secretion, making it an ideal agent for GFR estimation . Its clearance correlates closely with inulin, the historical gold standard for GFR measurement, with studies reporting correlation coefficients as high as r = 0.995 . The gamma emissions from iodine-131 allow external detection via scintillation counters, enabling precise quantification of renal excretion .

This compound is particularly valuable in diagnosing and monitoring chronic kidney disease (CKD), acute kidney injury, and glomerulonephritis. Its low radiation dose and minimal protein binding (~8–27%) enhance safety and accuracy compared to other agents .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Natrium-IOTHALAMAT I 131 umfasst die Iodierung von IOTHALAMINSÄURE. Der Prozess beinhaltet typischerweise die folgenden Schritte:

Iodierung: IOTHALAMINSÄURE wird mit Jod-131 in Gegenwart eines Oxidationsmittels umgesetzt, um das radioaktive Jod in das Molekül einzubringen.

Neutralisation: Das resultierende Produkt wird mit Natriumhydroxid neutralisiert, um das Natriumsalz zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von Natrium-IOTHALAMAT I 131 beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und spezifische Aktivität der radioaktiven Verbindung zu gewährleisten. Der Prozess umfasst:

Radiomarkierung: Hochreines Jod-131 wird verwendet, um IOTHALAMINSÄURE unter kontrollierten Bedingungen zu markieren.

Reinigung: Die markierte Verbindung wird mithilfe von Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um nicht umgesetztes Jod-131 und andere Verunreinigungen zu entfernen.

Sterilisation: Das Endprodukt wird sterilisiert und zu einer sterilen, nicht-pyrogenen wässrigen Lösung für die klinische Anwendung formuliert.

Analyse Chemischer Reaktionen

Iodination Process

-

Precursor : Iothalamic acid serves as the starting material.

-

Radioisotope Incorporation : Iodine-131 is introduced via electrophilic substitution or isotopic exchange reactions, depending on the synthetic route .

-

Reaction Conditions :

Biological Interactions

The compound’s reactivity in physiological systems determines its diagnostic utility:

Renal Clearance Mechanism

-

Hydrolysis : In vivo, the ester and amide groups undergo partial hydrolysis, forming metabolites detectable in urine .

-

Protein Binding : Minimal protein binding (<5%) ensures rapid glomerular filtration .

Radiolytic Decomposition

-

Beta Decay Effects : Iodine-131’s β⁻ decay (606 keV max energy) generates reactive species (e.g., hydroxyl radicals), potentially altering the compound’s structure over time .

Table 2: Biological Reaction Pathways

Analytical Characterization Reactions

Reactivity with analytical reagents confirms structural integrity and purity:

Spectroscopic Analysis

-

NMR : Protons adjacent to iodine atoms (e.g., acetamido -CH₃) show distinct splitting patterns due to isotopic effects.

-

Mass Spectrometry : Fragmentation peaks at m/z 647.90 (M⁺) confirm the molecular ion .

Stability Testing

-

Oxidation Resistance : Stable under inert atmospheres but degrades in presence of peroxides.

-

pH-Dependent Solubility : Precipitates in acidic conditions (pH < 5), reversing in alkaline solutions .

Environmental Degradation

Waste disposal protocols account for its reactivity:

Wissenschaftliche Forschungsanwendungen

Natrium-IOTHALAMAT I 131 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Medizinische Diagnostik: Wird zur Messung der glomerulären Filtrationsrate (GFR) bei Patienten mit Nierenerkrankungen eingesetzt.

Radiologie: Dient als Kontrastmittel in verschiedenen bildgebenden Verfahren, um die Sichtbarkeit innerer Strukturen zu verbessern.

Pharmakokinetik: Wird in Studien verwendet, um die Verteilung, den Metabolismus und die Ausscheidung von Radiopharmazeutika im Körper zu verstehen.

Nuklearmedizin: Wird in der Forschung zur Entwicklung neuer diagnostischer und therapeutischer Radiopharmazeutika eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Natrium-IOTHALAMAT I 131 beinhaltet seine Verteilung und Ausscheidung durch die Nieren. Die Verbindung wird durch die Glomeruli filtriert und im Urin ausgeschieden, ohne dass eine signifikante tubuläre Sekretion oder Reabsorption stattfindet. Das radioaktive Jod-131 emittiert Beta-Teilchen und Gammastrahlen, die mit bildgebenden Geräten detektiert werden können, um die Nierenfunktion zu beurteilen. Das molekulare Ziel sind die Nierenglomeruli, und der Weg umfasst die glomeruläre Filtration .

Ähnliche Verbindungen:

IOTHEXOL: Ein weiteres iodiertes Kontrastmittel, das in der Radiologie eingesetzt wird.

Iodamid: Ein triiodiertes Benzoesäurederivat, das als Kontrastmittel verwendet wird.

Ioxithalamat: Ähnlich wie IOTHALAMAT, wird es für bildgebende Zwecke verwendet.

Ioglicat: Eine weitere iodierte Verbindung, die in der diagnostischen Bildgebung eingesetzt wird.

Vergleich: Natrium-IOTHALAMAT I 131 ist durch die Verwendung des radioaktiven Isotops Jod-131 einzigartig, das sowohl eine diagnostische Bildgebung als auch eine funktionelle Beurteilung der Nieren ermöglicht. Andere ähnliche Verbindungen wie IOTHEXOL und Iodamid werden hauptsächlich als nicht-radioaktive Kontrastmittel in bildgebenden Studien verwendet. Die radioaktive Natur von Natrium-IOTHALAMAT I 131 bietet zusätzliche diagnostische Möglichkeiten, insbesondere in der Nuklearmedizin .

Wirkmechanismus

The mechanism of action of iothalamate sodium I 131 involves its distribution and excretion by the kidneys. The compound is filtered by the glomeruli and excreted in the urine without significant tubular secretion or reabsorption. The radioactive iodine-131 emits beta particles and gamma rays, which can be detected using imaging equipment to assess renal function. The molecular target is the renal glomeruli, and the pathway involves glomerular filtration .

Vergleich Mit ähnlichen Verbindungen

Key Compounds for GFR Measurement

The table below summarizes iothalamate sodium I 131 and its analogs used in renal function assessment:

Detailed Analysis

Iothalamate Sodium I 125 vs. I 131

Both isotopes of iothalamate sodium exhibit near-identical pharmacokinetics. However, iodine-125 emits lower-energy gamma photons (27–35 keV) compared to iodine-131 (364 keV), reducing detection sensitivity in older scintillation systems. Despite this, studies show their clearances correlate equally well with inulin (mean ratio: 1.00) .

Cyanocobalamin Co 57 Cyanocobalamin (vitamin B12 analog) labeled with cobalt-57 was historically used for GFR measurement but has fallen out of favor due to high plasma protein binding (64–70%), which underestimates true GFR by 15–20% . In contrast, iothalamate’s lower binding ensures more accurate filtration measurements.

Iodohippurate Sodium I 131 Iodohippurate measures effective renal plasma flow (ERPF) via tubular secretion rather than glomerular filtration. Its clearance approximates 84% of para-aminohippurate (PAH) clearance, making it unsuitable for GFR assessment .

Diatrizoate Sodium I 125 Another iodinated contrast agent, diatrizoate, shows comparable GFR correlation to iothalamate (r = 0.98). However, its higher protein binding (27% vs. 8–27% for iothalamate) necessitates correction factors, complicating clinical use .

Research Findings

- Superiority to Endogenous Creatinine Clearance: this compound demonstrates significantly lower variability (standard error ±5.9) compared to endogenous creatinine clearance (±18.7), which is influenced by tubular secretion and diet .

- Clinical Utility in CKD : The K/DOQI guidelines endorse radiopharmaceuticals like iothalamate for accurate CKD staging, as they circumvent inaccuracies associated with serum creatinine-based equations .

- Radiation Safety : Iothalamate’s effective dose (~0.2 mSv) is lower than that of technetium-99m agents, making it safer for repeated use in pediatric and high-risk populations .

Biologische Aktivität

Iothalamate sodium I-131, a radiopharmaceutical agent, is primarily utilized in nuclear medicine for assessing renal function and measuring glomerular filtration rate (GFR). Its biological activity is characterized by its mechanism of action, pharmacokinetics, and clinical applications, particularly in the context of kidney function evaluation.

Iothalamate sodium I-131 operates through the principle of radioactive decay, specifically utilizing iodine-131, which emits both beta and gamma radiation. Approximately 90% of the energy released is in the form of beta radiation, which is responsible for tissue damage, while 10% is gamma radiation, which can be detected for imaging purposes . The compound is rapidly absorbed after intravenous administration and is preferentially taken up by renal tissue due to the sodium/iodide symporter mechanism. This selective uptake allows for effective imaging and assessment of renal function .

Pharmacokinetics

The pharmacokinetics of iothalamate sodium I-131 involve several key parameters:

- Absorption : After intravenous administration, iothalamate sodium I-131 is quickly absorbed into the bloodstream.

- Distribution : It distributes primarily within extracellular fluid and is concentrated in the kidneys.

- Metabolism : The compound is minimally metabolized; it remains largely unchanged in the body.

- Excretion : Renal excretion accounts for 37% to 75% of the administered dose, depending on individual kidney function .

- Half-life : The physical half-life of iodine-131 is approximately 8.04 days, influencing dosing schedules in clinical settings .

Clinical Applications

Iothalamate sodium I-131 is chiefly used for:

- Glomerular Filtration Rate Measurement : It serves as a reliable marker for GFR assessment in various clinical scenarios. Studies have shown that it provides accurate measurements compared to other agents like creatinine .

- Kidney Function Tests : It is employed in evaluating renal function in patients with suspected kidney disease or dysfunction. The clearance rates can help differentiate between various forms of renal impairment .

Case Studies

-

Study on GFR Measurement :

A study published in The Journal of Nuclear Medicine demonstrated that iothalamate sodium I-131 effectively measured GFR in patients with chronic kidney disease (CKD). The results indicated a significant correlation between iothalamate clearance and established GFR measurement techniques . -

Impact of Physiological States :

Research highlighted that physiological changes such as dehydration significantly affect iothalamate clearance. Specifically, dehydration led to a more pronounced decrease in clearance compared to other markers like technetium-based agents .

Comparative Data Table

| Parameter | Iothalamate Sodium I-131 | Other Agents (e.g., Creatinine) |

|---|---|---|

| Absorption Rate | Rapid (90% within 60 min) | Variable |

| Excretion | 37%-75% | 100% (urine) |

| Half-Life | 8.04 days | Varies (e.g., creatinine ~4 hrs) |

| Use | GFR Measurement | General kidney function assessment |

Adverse Effects

While generally safe when used appropriately, potential adverse effects include:

- Radiation Exposure : As with all radiopharmaceuticals, there is a risk associated with radiation exposure.

- Renal Toxicity : In some cases, high doses may lead to renal impairment or exacerbate existing kidney conditions.

Q & A

Q. Basic: What standardized protocols exist for using Iothalamate sodium I 131 in renal function studies?

Methodological Answer:

this compound is a radiopharmaceutical widely used to measure glomerular filtration rate (GFR) via renal clearance. Standard protocols are outlined in pharmacopeial monographs (e.g., USP-NF standards), which specify preparation, purity, and dosing guidelines. For example, USP 41 and NF 36 detail its formulation as an injectable solution with defined radioactivity thresholds . In experimental settings, GFR measurement involves intravenous administration followed by timed urine or plasma sampling to calculate clearance rates. The Modification of Diet in Renal Disease (MDRD) Study provides a foundational protocol for its use in patients with chronic kidney disease, emphasizing calibration against creatinine clearance and body surface area normalization .

Q. Advanced: How can researchers address variability in GFR measurements using this compound across diverse populations?

Methodological Answer:

Variability arises from differences in age, ethnicity, and comorbidities. To mitigate this, the CKD-EPI equation (derived from pooled datasets including iothalamate-measured GFR) improves accuracy by incorporating race, sex, and age variables . Advanced statistical approaches, such as Bland-Altman analysis, can quantify discrepancies between iothalamate-based GFR and alternative biomarkers (e.g., serum creatinine). Researchers should also validate protocols in subpopulations (e.g., elderly or obese cohorts) and report interquartile ranges (IQRs) to highlight precision limitations .

Q. Basic: What experimental design considerations are critical when comparing this compound with other radiopharmaceuticals?

Methodological Answer:

Controlled cross-sectional studies should include head-to-head comparisons using the same patient cohort to reduce confounding. For example, the MDRD Study compared iothalamate clearance with creatinine-based methods by measuring both markers simultaneously . Key parameters to standardize include:

- Administration routes (e.g., intravenous vs. subcutaneous).

- Timing of biological sample collection (plasma vs. urine).

- Normalization to body surface area (1.73 m²).

Statistical power calculations should be performed a priori to ensure sufficient sample size for detecting clinically relevant differences .

Q. Advanced: How can contradictions between iothalamate-based GFR and serum creatinine methods be resolved?

Methodological Answer:

Contradictions often stem from non-GFR determinants of serum creatinine (e.g., muscle mass, diet). To resolve discrepancies:

Triangulate Data: Use a third method (e.g., inulin clearance) as a reference standard.

Regression Analysis: Apply multivariate models to adjust for covariates affecting creatinine (e.g., age, sex, race).

Error Margins: Report 30% accuracy thresholds (percentage of estimates within 30% of measured GFR) to contextualize reliability .

The CKD-EPI equation, validated against iothalamate data, reduces systematic underestimation at higher GFR values compared to older equations .

Q. Basic: What parameters influence the accuracy of this compound in pharmacokinetic studies?

Methodological Answer:

Critical parameters include:

- Radiolabel Stability: Ensure minimal free iodine-131 release, which can alter biodistribution. USP standards mandate purity testing via chromatography .

- Dosimetry: Calibrate dose based on patient weight and scanner sensitivity.

- Sampling Frequency: Frequent plasma sampling (e.g., at 5, 10, 30, 60, 120 minutes post-injection) improves curve-fitting for clearance calculations .

Q. Advanced: How should researchers document methods to ensure reproducibility of studies using this compound?

Methodological Answer:

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to:

- Detail Protocols: Include injection volumes, radioactivity (µCi/mg), and equipment specifications (e.g., gamma-counter models).

- Supplemental Data: Provide raw clearance datasets and statistical code in supplementary materials .

- Reference Standards: Cite pharmacopeial monographs (e.g., USP 43-NF 38) for purity and preparation steps .

Q. Basic: How can researchers ensure correct nomenclature and terminology in publications involving this compound?

Methodological Answer:

Use nonproprietary names per USP Dictionary guidelines (e.g., "this compound" instead of brand names). Isotope numbers should follow the element symbol without hyphens (e.g., I 131, not I-131) . In multilingual contexts, adhere to standardized translations (e.g., 碘[131I]他拉酸钠注射液 in Chinese pharmacopeias) .

Q. Advanced: What strategies are recommended for handling impurities or degradation products in this compound formulations?

Methodological Answer:

Pharmacopeial monographs (e.g., USP 41-NF 36) specify limits for radiochemical impurities (<5% free iodide). Researchers should:

Quality Control: Perform thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) pre-study.

Stability Testing: Monitor decay corrections (I 131 half-life = 8.02 days) and store samples at -20°C to minimize degradation .

Batch Reporting: Disclose lot numbers and impurity profiles in methods sections to enhance transparency .

Tables for Quick Reference

| Parameter | Standard Value | Source |

|---|---|---|

| Radiochemical Purity | ≥95% | USP 43-NF 38 |

| Recommended Dosage (GFR) | 5–10 µCi/kg | MDRD Study |

| Half-life of I 131 | 8.02 days | USP 41-NF 36 |

| Normalized GFR (Body Surface) | 1.73 m² | CKD-EPI |

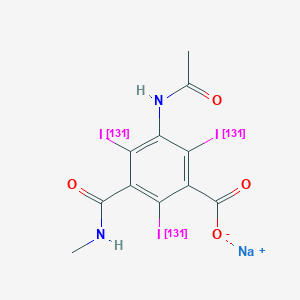

Eigenschaften

IUPAC Name |

sodium;3-acetamido-2,4,6-tris(131I)(iodanyl)-5-(methylcarbamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4.Na/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;/h1-2H3,(H,15,18)(H,16,17)(H,19,20);/q;+1/p-1/i12+4,13+4,14+4; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIMWHNSWLLELS-KYJPGBFZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=C(C(=C(C(=C1[131I])C(=O)[O-])[131I])C(=O)NC)[131I].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8I3N2NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15845-98-4 | |

| Record name | Iothalamate sodium I 131 [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015845984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IOTHALAMATE SODIUM I-131 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/551YP2X704 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.